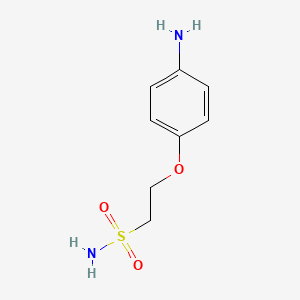
4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Difluoromethoxy)nitrobenzene” is similar to the one you’re asking about . It has a linear formula of F2CHOC6H4NO2 and a molecular weight of 189.12 . It can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol .
Synthesis Analysis
A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “4-(Difluoromethoxy)phenyl isocyanate” has a CAS number of 58417-15-5 .
Applications De Recherche Scientifique
Solid Phase Organic Synthesis
4-Hydroxybenzaldehyde derivatives, closely related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been studied for their potential use as linkers in solid phase organic synthesis. These derivatives enable the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating versatility in organic synthesis (Swayze, 1997).
Chemosensors for Iron Ions
Diphenylether based derivatives, including compounds similar to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, show high selectivity as chemosensors for Fe3+ ions. Their fluorescence properties change upon complexation with Fe3+, making them useful in spectrofluorimetric and electrochemical studies (Sharma, Chhibber, & Mittal, 2015).
Reductive Electrophilic Substitution
Protected derivatives of 3,4,5-trimethoxybenzaldehyde, structurally related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, can undergo regioselective removal and substitution under electron transfer conditions. This process is significant in the context of creating diverse electrophilic compounds (Azzena et al., 1992).
Synthesis of Fluorinated Analogues
Fluorinated benzaldehydes, including those related to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been synthesized for use in the creation of fluoro-substituted stilbenes. These compounds are notable in the study of anticancer properties, as they retain cell growth inhibitory properties (Lawrence et al., 2003).
Molecular Docking Investigations
4-Methoxybenzaldehyde derivatives, including compounds akin to 4-(Difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde, have been studied for their structural and electronic properties. These compounds have shown potential in molecular docking behaviors, especially in interactions with enzymes like Tyrosinase, which is crucial in food chemistry and biochemistry (Ghalla et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-2,6-dinitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O7/c1-19-8-6(20-9(10)11)2-5(12(15)16)4(3-14)7(8)13(17)18/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZUUZZFLJRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])C=O)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)

![Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2706072.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)




![2-[1-(4-methylpiperazino)ethyl]-4(3H)-quinazolinone](/img/structure/B2706087.png)
